2-Methoxypropandioic acid ethyl methyl ester
Overview
Description
“2-Methoxypropandioic acid ethyl methyl ester” is an organic compound with the molecular formula C7H12O5 and a molecular weight of 176.17 . It is derived from Methyl Methoxyacetate, which is a reagent used in the synthesis of diphenylamine-terepthaldehyde resins .
Synthesis Analysis
Esters are usually prepared from carboxylic acids by the methods already discussed. Thus, carboxylic acids are converted directly into esters by SN2 reaction of a carboxylate ion with a primary alkyl halide or by Fischer esterification of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst .Molecular Structure Analysis
The molecular structure of “2-Methoxypropandioic acid ethyl methyl ester” can be represented as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Esters can be synthesized from acid chlorides, acid anhydrides, and carboxylic acids. Esters can undergo hydrolysis under acidic or basic conditions, trans-esterification, aminolysis, reduction .Physical And Chemical Properties Analysis
The boiling point of “2-Methoxypropandioic acid ethyl methyl ester” is predicted to be 223.4±20.0 °C and its density is predicted to be 1.116±0.06 g/cm3 . It is slightly soluble in Chloroform and Methanol .Scientific Research Applications
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Fatty Acid Methyl Ester (FAME) in Enhanced Oil Recovery (EOR)
- Field : Petroleum Engineering
- Application : FAMEs, derived from biomass sources, are used to lower the minimum miscibility pressure (MMP) in CO2-crude oil systems, thereby enhancing CO2-EOR performance .
- Method : The study involved two types of biomass-derived FAME, sourced from Rubber Seed Oil and Palm Kernel Oil, and two types of crude oil, Tapis and Dulang, tested using the slim tube method at 90 °C and pressures up to 4500 psi .
- Results : The addition of 5% vol. FAME to Tapis crude oil demonstrated promise, with Methyl Laurate reducing the MMP by 17.12% and Methyl Oleate by 3.34%. Increasing the concentration of Methyl Laurate to 10% vol. resulted in a substantial 21% MMP reduction .
-
Protodeboronation of Pinacol Boronic Esters
- Field : Organic Synthesis
- Application : Protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .
- Method : The specific method of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
-
Esters in Nature and Commercial Uses
- Field : Biochemistry and Commercial Industries
- Application : Esters are frequently the source of flavors and aromas in many fruits and flowers. They also make up the bulk of animal fats and vegetable oils—glycerides (fatty acid esters of glycerol). Esters also have several commercial and synthetic applications. For example, polyester molecules make excellent fibers and are used in many fabrics .
- Method : The specific method of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
-
Ester Hydrolysis
- Field : Organic Chemistry
- Application : Esters can undergo hydrolysis under acidic or basic conditions to form carboxylic acids .
- Method : The specific method of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
-
Ester Reduction
- Field : Organic Chemistry
- Application : Esters can be reduced to form alcohols or aldehydes depending on the reducing agent .
- Method : The specific method of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
-
Ester Reaction with Grignard Reagent
-
Esters in Nature and Commercial Uses
- Field : Biochemistry and Commercial Industries
- Application : Esters are frequently the source of flavors and aromas in many fruits and flowers. They also make up the bulk of animal fats and vegetable oils—glycerides (fatty acid esters of glycerol). Esters also have several commercial and synthetic applications. For example, polyester molecules make excellent fibers and are used in many fabrics .
- Method : The specific method of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
-
Ester Hydrolysis
- Field : Organic Chemistry
- Application : Esters can undergo hydrolysis under acidic or basic conditions to form carboxylic acids .
- Method : The specific method of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
-
Ester Reduction
- Field : Organic Chemistry
- Application : Esters can be reduced to form alcohols or aldehydes depending on the reducing agent .
- Method : The specific method of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
-
Ester Reaction with Grignard Reagent
-
Acetoacetic Ester Synthesis
- Field : Organic Chemistry
- Application : Ethyl acetoacetate (acetoacetic ester) is a useful reagent for the synthesis of methyl ketones .
- Method : The specific method of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
-
Synthesis of Diphenylamine-Terephthaldehyde Resins
- Field : Polymer Chemistry
- Application : 1-Ethyl 3-Methyl 2-Methoxymalonate, which is derived from Methyl Methoxyacetate, is a reagent used in the synthesis of diphenylamine-terepthaldehyde resins .
- Method : The specific method of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
Safety And Hazards
This compound may cause skin irritation, serious eye irritation, and may be toxic if inhaled. It may cause drowsiness or dizziness. It is suspected of causing cancer and of damaging fertility or the unborn child. It may cause damage to organs (Liver, Kidney) through prolonged or repeated exposure if swallowed .
properties
IUPAC Name |
1-O-ethyl 3-O-methyl 2-methoxypropanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O5/c1-4-12-7(9)5(10-2)6(8)11-3/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDVKYCCJYDRFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80722258 | |
Record name | Ethyl methyl methoxypropanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80722258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxypropandioic acid ethyl methyl ester | |
CAS RN |
56752-40-0 | |
Record name | Ethyl methyl methoxypropanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80722258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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